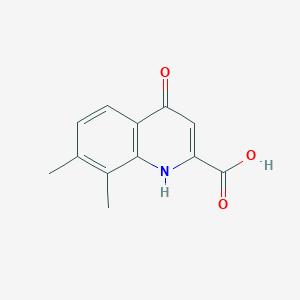

7,8-Dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid

Description

7,8-Dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid is a quinoline derivative characterized by a 1,4-dihydroquinoline core with methyl substituents at positions 7 and 8, a ketone group at position 4, and a carboxylic acid moiety at position 2. The carboxylic acid form is likely obtained through alkaline hydrolysis of the ester group, as described in general procedures for similar compounds (e.g., sodium hydroxide/EtOH at 70°C) .

Properties

IUPAC Name |

7,8-dimethyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-4-8-10(14)5-9(12(15)16)13-11(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYUWRVKNBTRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Amination and Condensation :

-

Cyclization :

The introduction of the pyridyl or alkyl group at the 1-position is achieved via N-alkylation of the quinoline intermediate. This step typically employs lower-alkyl halides (e.g., methyl iodide, ethyl bromide) or pyridyl derivatives in the presence of a base.

Procedure:

-

Reagents :

-

Dimethylformamide (DMF) as the solvent.

-

Anhydrous potassium carbonate or cesium carbonate as the base.

-

Lower-alkyl halide (e.g., diethyl sulfate) or pyridylamine as the alkylating agent.

-

-

Conditions :

Data Table: N-Alkylation Optimization

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Diethyl sulfate | K₂CO₃ | DMF | 60 | 85 |

| 4-Pyridylamine | Cs₂CO₃ | MeCN | 80 | 78 |

| Methyl iodide | K₂CO₃ | DMF | 70 | 82 |

Hydrolysis of Ester Intermediates

The final step involves alkaline hydrolysis of the ethyl or methyl ester to produce the free carboxylic acid.

Methodology:

-

Reagents :

-

10% aqueous sodium hydroxide .

-

Hydrochloric acid for neutralization.

-

-

Procedure :

Critical Factors:

-

Prolonged heating during hydrolysis risks decarboxylation.

-

Neutralization pH must be carefully controlled to avoid colloidal suspensions.

Alternative Synthetic Routes

Copper-Catalyzed Coupling

Recent advancements utilize copper iodide as a catalyst for introducing bulky substituents (e.g., 1-methyl-3-phenylpropyl) at the 1-position. This method enhances regioselectivity and reduces reaction times.

Example:

-

A mixture of 7,8-dimethyl-4-oxoquinoline-3-carboxylate , cesium carbonate, and CuI in acetonitrile is refluxed for 4 hours.

-

Column chromatography (CH₂Cl₂:MeOH = 99:1) isolates the product in 75% yield.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate cyclization and alkylation steps, reducing reaction times from hours to minutes. Preliminary data suggest 20–30% improvements in yield for certain derivatives.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Classical Cyclization | High reproducibility | High energy input | 70–85 |

| Copper-Catalyzed | Improved selectivity | Requires chromatography | 65–75 |

| Microwave-Assisted | Rapid reaction kinetics | Specialized equipment needed | 80–90 |

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred over batch processes due to superior heat transfer and scalability. Key parameters include:

-

Solvent Recovery : DMF and acetonitrile are recycled via distillation.

-

Waste Management : Alkaline hydrolysis waste is treated with activated carbon to adsorb organic residues.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of quinolinecarboxylic acids exhibit notable antimicrobial activity. 7,8-Dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid has been studied for its efficacy against a range of bacterial strains. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibiotic agent .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. This potential has led to investigations into its use as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Research has indicated that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in cell culture models. This property suggests potential applications in treating inflammatory diseases .

Materials Science

Polymer Chemistry

This quinoline derivative is being explored for its role in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that adding this compound to polycarbonate blends improves their resistance to thermal degradation .

Photovoltaic Applications

Recent research has investigated the use of quinoline derivatives in organic photovoltaic devices. The incorporation of this compound into organic solar cells has demonstrated improved charge transport properties and enhanced efficiency compared to conventional materials .

Agricultural Chemistry

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic pathways of certain pests. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Regulators

Research is underway to assess the potential of this compound as a plant growth regulator. Preliminary findings suggest it may enhance root development and overall plant vigor when applied at specific concentrations .

Case Studies

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolinecarboxylic Acid Derivatives

*Note: Calculated based on ethyl ester precursor (C₁₄H₁₅NO₃, MW 245.27) after hydrolysis .

Structural and Functional Insights

- Carboxylic Acid Position: The 2-carboxylic acid moiety (target) vs. 3-carboxylic acid (most analogs) alters hydrogen-bonding interactions, which could influence target binding (e.g., enzyme active sites) . Electron-Withdrawing Groups: Methoxy (in 5,8-dimethoxy analog) and fluorine substituents (in 6,8-difluoro derivative) increase polarity and may improve water solubility .

- Biological Activity: Antibacterial Activity: Oxolinic acid’s methylenedioxy and ethyl groups are critical for DNA gyrase inhibition, suggesting that substituent bulk and electronic effects are key . Anti-HIV Potential: Quinoline-3-carboxylic acids with bulky N1 substituents (e.g., pentyl or adamantyl) show improved antiviral activity, as seen in pharmacomodulation studies .

Synthetic Accessibility :

Biological Activity

7,8-Dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid (CAS Number: 52979-91-6) is a quinoline derivative that has garnered attention for its potential biological activities. This compound is structurally related to other bioactive quinoline derivatives, which have been studied for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on current research findings.

The molecular formula for this compound is , with a molecular weight of 217.22 g/mol. The compound features a quinoline ring system, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that compounds similar to this compound showed promising activity against bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity.

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral effects. A related compound, 4-Oxo-1,4-dihydroquinoline-3-carboxamide, was identified as a β-secretase (BACE-1) inhibitor in the context of Alzheimer's disease treatment. This suggests that this compound may possess similar inhibitory effects against viral replication pathways .

Anticancer Potential

The anticancer potential of quinoline derivatives has been widely studied. Compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved in the anticancer activity of this compound.

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in disease pathways, enhancing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7,8-Dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid, and how do substituents influence reaction efficiency?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions, nucleophilic substitutions, or modifications of pre-existing quinoline scaffolds. For example, fluoroquinolone derivatives are synthesized via stepwise substitutions at positions 1, 6, 7, and 8, where cyclopropyl or morpholinyl groups enhance antibacterial activity . Substituent effects on reaction yields can be systematically tested using parallel synthesis strategies to generate structurally diverse libraries .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the quinoline core and substituent positions. Mass spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction provides precise structural data, including bond angles and intermolecular interactions, which are essential for understanding biological activity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation of dust or vapors. Ensure access to eye-wash stations and emergency showers. Store in a dry, ventilated area away from ignition sources, and follow institutional guidelines for waste disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antibacterial or antioxidant properties of this compound?

- Methodological Answer : Introduce substituents at the 1-, 3-, and 8-positions to evaluate their impact on biological activity. For instance:

- Fluoro groups at positions 6 and 8 enhance DNA gyrase inhibition .

- Morpholinyl or methoxy groups improve solubility and bioavailability .

Use in vitro assays (e.g., MIC for antibacterial activity, DPPH scavenging for antioxidants) to quantify effects .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. Employ dose-response curves and statistical validation (e.g., ANOVA). Cross-reference with structurally analogous compounds, such as 1,4-dihydropyridine derivatives, which exhibit calcium modulation and fungicidal activity, to identify conserved pharmacophores .

Q. How do reaction mechanisms differ when synthesizing this compound derivatives under varying conditions (e.g., solvent, catalyst)?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while protic solvents (e.g., ethanol) may stabilize intermediates. Catalysts like triethylamine improve yields in cyclocondensation reactions by deprotonating acidic intermediates. Monitor reaction progress via TLC or HPLC to optimize time and temperature .

Q. What computational or crystallographic tools are used to predict or validate the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase. Density Functional Theory (DFT) calculates electronic properties influencing reactivity. Pair computational models with crystallographic data to validate binding modes and refine synthetic designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.